molecular formula C8H9NO2 B1267418 2-Amino-4-methoxybenzaldehyde CAS No. 59236-36-1

2-Amino-4-methoxybenzaldehyde

Cat. No. B1267418
CAS RN: 59236-36-1
M. Wt: 151.16 g/mol
InChI Key: MFBXUCNGQIZZLN-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzaldehyde (2-AMB) is an aromatic aldehyde with a wide range of applications in organic chemistry and biochemistry. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the production of dyes, fragrances, and other chemicals. 2-AMB has also been studied for its potential applications in biomedical research, including the development of therapeutic agents and diagnostics.

Scientific Research Applications

Pharmacology: Antimicrobial Agents

2-Amino-4-methoxybenzaldehyde has been studied for its potential as an antimicrobial agent. Schiff bases derived from this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. These compounds can be developed into antiseptics for living tissues and could play a crucial role in preventing infections during surgeries .

Organic Synthesis: Building Blocks

In organic chemistry, 2-Amino-4-methoxybenzaldehyde serves as a building block for synthesizing various complex molecules. It is particularly useful in the synthesis of Schiff bases, which are valuable intermediates in the production of many organic compounds .

Material Science: Advanced Functional Materials

This compound is utilized in material science for the development of new materials with specific properties. Its derivatives can be incorporated into polymers or coatings to impart antimicrobial properties, which is beneficial for healthcare and industrial applications .

Analytical Chemistry: Chromatography and Spectroscopy

2-Amino-4-methoxybenzaldehyde is used in analytical chemistry as a standard or reagent in chromatographic techniques and spectroscopic analysis. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods.

Biochemistry Research: Enzyme Inhibition

Research in biochemistry has explored the use of 2-Amino-4-methoxybenzaldehyde in enzyme inhibition studies. Its structure allows it to interact with enzymes, potentially leading to the development of new drugs or biochemical tools .

Environmental Science: Corrosion Inhibition

Studies have indicated that derivatives of 2-Amino-4-methoxybenzaldehyde can act as corrosion inhibitors. These compounds can protect metals from degradation, which is vital for extending the lifespan of structures and machinery in various environmental conditions .

Food and Agriculture: Antifungal Applications

In the agricultural sector, 2-Amino-4-methoxybenzaldehyde derivatives have been found to possess antifungal properties, making them candidates for protecting crops and stored grains from fungal pathogens, thereby reducing food spoilage and loss .

Nanotechnology: Catalyst Development

The compound is also significant in nanotechnology, where it is used to develop catalysts for chemical reactions. These catalysts can enhance reaction rates and selectivity, leading to more efficient and sustainable chemical processes .

properties

IUPAC Name

2-amino-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXUCNGQIZZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314481
Record name 2-amino-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybenzaldehyde

CAS RN

59236-36-1
Record name 59236-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (2-amino-4-methoxyphenyl)methanol (20 g, 131.0 mmol) and manganese oxide (68 g, 786.0 mmol) in dichloromethane (300 mL) was stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated. The residue was purified by silica gel chromatography (petroleum ether:ethyl acetate=6:1) to give the title compound (7 g, 35%) as a yellow solid. MS (ES+) C8H9NO2 requires: 151, found: 152 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
catalyst
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

A flask was charged with 4-methoxy-2-nitrobenzaldehyde (14.7 g, 81.2 mmol, 1.0 eq), EtOH (270 mL), glacial AcOH (270 mL), H2O (135 mL), degassed and filled with argon. Then Fe powder (325 mesh) (27.2 g, 0.49 mol, 6.0 eq) was added followed by addition of concentrated HCl (12.24 mL, 0.148 mol, 1.8 eq). After stirring the reaction mixture for 1 hour at 60-65° C. (oil bath) TLC (EtOAc/Hex=4:6) showed that no starting material was left. The reaction mixture was cooled down to RT, diluted with 200 mL of H2O and neutralized with Na2CO3 to pH=7-8. The product was extracted into CH2Cl2. The emulsion that formed was filtered through celite, organic layer was washed with brine, dried over Na2SO4, concentrated giving 12.0 g (98% yield) of the title compound.
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
12.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
27.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxybenzaldehyde
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Reactant of Route 6
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